molecular formula C8H4BrNO3 B1267771 5-Bromoisatoic anhydride CAS No. 4692-98-2

5-Bromoisatoic anhydride

Cat. No.: B1267771
CAS No.: 4692-98-2
M. Wt: 242.03 g/mol
InChI Key: DXSMYDSFWCOSFM-UHFFFAOYSA-N
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Description

5-Bromoisatoic anhydride: is a chemical compound with the molecular formula C8H4BrNO3 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione . This compound is characterized by its off-white to salmon powder appearance and is primarily used as a chemical intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoisatoic anhydride can be synthesized from 5-bromo indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . Another method involves the reaction of 2-amino-5-bromobenzoic acid with triphosgene in the presence of pyridine and acetonitrile at 50-55°C for 2 hours .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisatoic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophiles: such as amines and alcohols are commonly used in substitution reactions.

    Catalysts: like pyridine are used to facilitate reactions.

Major Products Formed:

  • Substitution reactions typically yield substituted isatoic anhydrides .
  • Cyclization reactions can produce benzoxazine derivatives .

Scientific Research Applications

Chemistry: 5-Bromoisatoic anhydride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .

Biology and Medicine: In biological research, it is used to synthesize compounds with potential antimicrobial and anticancer properties. Its derivatives are studied for their biological activities and potential therapeutic applications .

Industry: In the chemical industry, this compound is used in the production of dyes , pigments , and polymers . It serves as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromoisatoic anhydride involves its ability to act as an electrophile in chemical reactions. The bromine atom in its structure makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. In biological systems, its derivatives may interact with enzymes and receptors , influencing cellular pathways and exhibiting biological activities .

Comparison with Similar Compounds

  • Isatoic anhydride
  • 5-Nitroisatoic anhydride
  • 6-Fluoroisatoic anhydride
  • N-Methylisatoic anhydride

Comparison: 5-Bromoisatoic anhydride is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to other isatoic anhydrides. The bromine atom also imparts distinct electronic and steric properties , making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMYDSFWCOSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302242
Record name 5-Bromoisatoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-98-2
Record name 4692-98-2
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Record name 5-Bromoisatoic anhydride
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Record name 5-Bromoisatoic Anhydride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-2-amino-benzoic acid (25 g, 0.115 mmol) in a mixed solvent of THF:H2O:conc. HCl (4:2:1, 350 mL), was added a solution of phosgene (0.23 mmol, 20% in toluene) dropwise. The reaction mixture was allowed to stir at room temperature for 4 h. The resulting precipitate was filtered, washed with water and dried under reduced pressure to give the title compound (22.5 g, 78%) as a gray solid.
Quantity
25 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
350 mL
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reactant
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0.23 mmol
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reactant
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0 (± 1) mol
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solvent
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Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromo-benzoic acid (280 g, 1.3 mol) in acetonitrile (1.3 l) was warmed up to 50–55° C. Pyridine (206 g, 2.61 mol) and a solution of triphosgene (128.8 g, 0.43 mol) in dichloromethane (720 ml) were simultaneously added dropwise. After completion of the addition, the mixture was stirred at 50–55° C. for an additional 2 h. The solvent was removed under reduced pressure and water was added. The precipitate was collected by filtration, successively washed with water and chilled dichloromethane, and then dried under vacuum to afford the desired product 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (304 g, 98%). This material was used in the next step without further purification.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1.3 L
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solvent
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206 g
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reactant
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128.8 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2-amino-5-bromo-benzoic acid (270 g, 1.25 mol) in acetonitrile (1250 mL) was added a solution of triphosgene (123.8 g, 416.7 mmol) in dichloromethane (DCM) (500 mL) and pyridine (197.5 g, 2.5 mol) simultaneously at 55° C. The resultant mixture was stirred for another 3 hours then cooled to room temperature. The precipitate was collected by filtration, washed with acetonitrile and dried to afford 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pale powder (280 g, 93%). 1H NMR (DMSO-d6): δ 11.83 (s, 1H), 7.98 (s, 1H), 7.89-7.87 (d, 1H,), 7.09-7.07 (d, 1H).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1250 mL
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solvent
Reaction Step One
Quantity
123.8 g
Type
reactant
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197.5 g
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reactant
Reaction Step Two
Quantity
500 mL
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solvent
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[Compound]
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resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Bromine (35 mL, 660 mmol) was added dropwise to a suspension of isatoic anhydride (100 g, 610 mmol) in 1.6 L water at 50° C. This temperature was maintained for an additional 2 hours. After cooling the solution to room temperature, the solid was filtered and washed twice with water and twice with acetone, yielding 125.6 g (85%) 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pink solid.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-Bromoisatoic anhydride in the synthesis of the anticancer agents discussed in the paper?

A1: While the abstract doesn't explicitly detail the synthetic route, this compound is a crucial building block in synthesizing substituted quinazolin-4-one derivatives. These derivatives are the focus of the study due to their potential anticancer properties []. this compound likely serves as a starting material providing the core quinazolinone structure, which is then further modified to explore structure-activity relationships.

Q2: Can you explain more about the potential anticancer properties of the synthesized compounds and their link to this compound?

A2: Although the abstract lacks specifics about the mechanism of action, the researchers were investigating amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents []. This suggests that modifications introduced via reactions with this compound played a role in influencing the biological activity of the final compounds. Further research delving into the specific interactions of these derivatives with biological targets would be needed to understand how the structural changes, originating from this compound, translate to anticancer activity.

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